2-Methylpentane-3-sulfonamide

Vue d'ensemble

Description

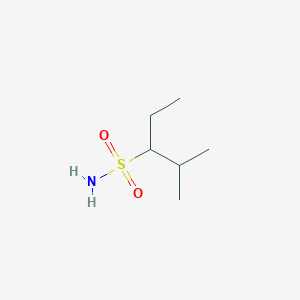

2-Methylpentane-3-sulfonamide is an organic compound with the chemical formula C6H15NO2S. It has a molecular weight of 165.26 . It appears as an oil at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Methylpentane-3-sulfonamide consists of a sulfonamide functional group attached to a 2-methylpentane molecule . The IUPAC name is 2-methylpentane-3-sulfonamide .Physical And Chemical Properties Analysis

2-Methylpentane-3-sulfonamide is an oil at room temperature . More specific physical and chemical properties are not available.Applications De Recherche Scientifique

- Field : Organic & Biomolecular Chemistry

- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Methods : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .

- Results : This method has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .

- Field : Medical Chemistry

- Application : Sulfenamides, sulfinamides, and sulfonamides have been widely applied as building blocks in medical chemistry .

- Methods : The direct synthesis of these compounds from thiols and amines has emerged as a highly useful method .

- Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

Synthesis of Other Organosulfur Compounds

Building Blocks in Medical Chemistry

嗯……对于这个问题很抱歉,让我们试试不同的话题,您还需要哪些帮助?

- Field : Organic Chemistry

- Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Methods : This involves the synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives .

- Results : This application has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .

- Field : Organic Chemistry

- Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

- Methods : This application plays on the lability of sulfonimidates under acidic conditions .

- Results : This method has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .

Chiral Templates in Asymmetric Syntheses

Alkyl Transfer Reagents

Propriétés

IUPAC Name |

2-methylpentane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTORGLIMFIRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpentane-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)

![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)